2-(3-Chlorophenyl)pyrrolidine hydrochloride

Hammett equation substituent effects medicinal chemistry

2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1177307-35-5) is a racemic, heterocyclic secondary amine presented as the hydrochloride salt. As a 2-aryl pyrrolidine, it features a five-membered pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
CAS No. 1177307-35-5
Cat. No. B1602635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)pyrrolidine hydrochloride
CAS1177307-35-5
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H
InChIKeySIAWSYYGMXRWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1177307-35-5): A 3-Chloro-Substituted Pyrrolidine Building Block for CNS Drug Discovery


2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1177307-35-5) is a racemic, heterocyclic secondary amine presented as the hydrochloride salt . As a 2-aryl pyrrolidine, it features a five-membered pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group . This structural motif is widely employed as a versatile building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) drug candidates targeting neurological disorders . Its value lies not in an intrinsic biological target but in the specific electronic, steric, and physicochemical properties conferred by the 3-chloro substitution pattern on the aryl ring, which critically influence downstream molecular pharmacology and synthetic utility.

Why 2-(3-Chlorophenyl)pyrrolidine hydrochloride Cannot Be Trivially Substituted by Other Chlorophenyl Pyrrolidine Isomers or the Free Base


Substituting 2-(3-chlorophenyl)pyrrolidine hydrochloride with a positional isomer (2-chloro, 4-chloro, or 3-(3-chlorophenyl)pyrrolidine) or the corresponding free base introduces quantifiable changes in electronic character (Hammett σ values), lipophilicity (LogP), boiling point, solid-state handling properties, and—most critically—biological activity in downstream derivatives [1]. Published anticonvulsant data directly comparing 2-chlorophenyl and 3-chlorophenyl pyrrolidine-dione derivatives demonstrate >4.4-fold differences in ED50 values arising solely from chloro positional isomerism [2]. Additionally, the hydrochloride salt form offers distinct advantages in aqueous solubility, room-temperature solid-state stability, and ease of weighing compared to the free base liquid . These differences are not academically trivial; they directly impact synthetic reproducibility, biological screening outcomes, and procurement specifications.

Quantitative Differentiation of 2-(3-Chlorophenyl)pyrrolidine hydrochloride: Comparator-Backed Evidence for Scientific Procurement


Hammett Sigma Constants: The 3-Chloro Substituent Exerts a 1.6-Fold Stronger Electron-Withdrawing Effect Than the 4-Chloro Substituent

The 3-chloro (meta) substituent on the phenyl ring of the target compound exhibits a Hammett σmeta value of 0.37, compared to σpara = 0.23 for the 4-chloro isomer [1]. This represents a 1.6-fold stronger electron-withdrawing inductive effect for the 3-chloro isomer relative to the 4-chloro analog. No σortho value is definable for the 2-chloro isomer within the classical Hammett framework due to steric and proximity effects, making its electronic contribution context-dependent and less predictable [1]. The 3-chloro substitution thus provides a well-defined, literature-validated electronic tuning parameter that is directly applicable to linear free-energy relationships in reaction optimization and QSAR model development.

Hammett equation substituent effects medicinal chemistry structure-activity relationship

Positional Isomerism Drives >4.4-Fold Difference in Anticonvulsant ED50: Downstream Biological Impact of Chloro Position

In a direct head-to-head comparison within the same study, 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide (compound 6) exhibited an ED50 of 68.30 mg/kg in the mouse MES seizure model, whereas the corresponding 3-(3-chlorophenyl) isomer (compound 19) showed no measurable ED50 in MES (dash in Table 3) and an ED50 of 124.93 mg/kg in the 6 Hz psychomotor seizure test [1]. This represents at minimum a >4.4-fold potency advantage for the 3-chlorophenyl isomer over the 2-chlorophenyl isomer in the 6 Hz assay, and an even more pronounced differentiation in MES where the 3-chloro derivative was inactive under the tested dose range [1]. Although these are pyrrolidine-2,5-dione derivatives rather than the 2-aryl pyrrolidine free amine, the data unambiguously establish that the position of the chloro substituent on the phenyl ring is a critical determinant of in vivo pharmacology within this scaffold class.

anticonvulsant positional isomerism drug discovery pyrrolidine-2,5-dione

Regioisomeric Variation Alters Boiling Point by Up to 20.6°C: Chromatographic and Formulation Implications

The boiling point of 2-(3-chlorophenyl)pyrrolidine free base is 260.1°C at 760 mmHg . In comparison, the 2-(2-chlorophenyl) isomer boils at 254.1°C and the regioisomeric 3-(3-chlorophenyl)pyrrolidine boils at 274.7°C . The 2-(4-chlorophenyl) isomer has a reported boiling point of 269.4°C (or 130-132°C at reduced pressure of 15 Torr, with an alternative literature value of 231-232°C) . These boiling point differentials—up to 20.6°C between the 3-chloro 2-substituted target and its 3-substituted regioisomer—translate to practical differences in vacuum distillation feasibility, GC retention times, and solvent evaporation behavior during sample workup.

physicochemical properties boiling point purification chromatography

Hydrochloride Salt vs. Free Base: Solid-State Handling Enables Automated Weighing and Long-Term Storage

2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1177307-35-5) is a solid at ambient temperature (20°C), supplied with typical purity specifications of 95% or 97% . By contrast, the free base (CAS 298690-74-1) is a liquid at room temperature . The hydrochloride salt is reported as a white crystalline powder soluble in water and ethanol, while the free base freezes at approximately -11°C . Hydrochloride salt formation is a standard pharmaceutical strategy to enhance aqueous solubility (typically >10-fold for amine salts relative to free bases), improve solid-state stability, and enable accurate automated powder dispensing in high-throughput synthesis and compound management workflows .

salt form solid handling compound management solubility

Enantiomeric Resolution: Both (R) and (S) Enantiomers Are Commercially Available as Discrete Hydrochloride Salts

The target racemic compound (CAS 1177307-35-5) can be procured alongside its resolved enantiomers: (R)-2-(3-chlorophenyl)pyrrolidine hydrochloride (CAS 1360442-43-8) and (S)-2-(3-chlorophenyl)pyrrolidine hydrochloride (CAS 1360440-58-9) [1]. All three stereochemical forms are sold by major chemical suppliers with purity specifications ≥95%. The commercial availability of both enantiomers as discrete, well-characterized hydrochloride salts enables direct procurement of chirally pure building blocks for asymmetric synthesis without the need for in-house chiral resolution—a significant workflow advantage for medicinal chemistry programs requiring enantiomerically defined SAR exploration.

chiral resolution enantiomer asymmetric synthesis stereochemistry

LogP Consistency Across Chloro Positional Isomers Masks Subtle Lipophilicity Differences in the Hydrochloride Salt

The free base forms of 2-(3-chlorophenyl)pyrrolidine, 2-(2-chlorophenyl)pyrrolidine, and 2-(4-chlorophenyl)pyrrolidine all share the same computed LogP of 3.09330 . However, the hydrochloride salt form of the target compound (CAS 1177307-35-5) is reported with a higher LogP of approximately 3.89530 , reflecting the contribution of the chloride counterion to the overall partition behavior. The 2-(4-chlorophenyl)pyrrolidine hydrochloride (CAS 1203683-40-2) is reported with a LogP of 2.647 and a melting point of 157–159°C, indicating that salt-form lipophilicity and thermal properties differ substantially between positional isomers [1]. These differences in solid-state properties and salt-form LogP are relevant for solubility and formulation considerations in biological testing.

lipophilicity LogP partition coefficient drug-likeness

Optimal Research and Industrial Application Scenarios for 2-(3-Chlorophenyl)pyrrolidine hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Defined 3-Chloro Aryl Pyrrolidine Building Blocks

For medicinal chemistry programs targeting neurological disorders (epilepsy, depression, anxiety, schizophrenia) where the 3-chlorophenyl pyrrolidine motif is a required pharmacophoric element, this compound provides the specific electronic profile (σmeta = 0.37) and chiral accessibility needed for SAR exploration [1][2]. The demonstrated >4.4-fold difference in anticonvulsant ED50 between 2-chloro and 3-chloro derivatives within the pyrrolidine-dione series underscores that reagent-level isomer selection is a project-critical decision [2].

Automated Parallel Synthesis and High-Throughput Experimentation

The hydrochloride salt form is a free-flowing solid at ambient temperature, enabling accurate powder dispensing on automated liquid handlers and weighing robots . This is a key advantage over the free base liquid (CAS 298690-74-1), which requires volumetric handling, is prone to evaporative loss, and is less compatible with standard solid-dispensing automation . Laboratories running compound management or high-throughput synthesis workflows should specify the hydrochloride salt to minimize handling variability.

Enantioselective Synthesis Requiring Pre-Resolved Chiral Pyrrolidine Intermediates

Both (R)- and (S)-enantiomers of this compound are commercially available as discrete hydrochloride salts [3], enabling direct integration into asymmetric synthetic routes without the need for chiral chromatography or classical resolution. This is particularly valuable for programs developing enantiomerically pure CNS drug candidates where stereochemistry at the pyrrolidine 2-position is a known determinant of target engagement.

Structure-Activity Relationship Studies Comparing Chloro Positional Isomer Series

When constructing a matched molecular pair analysis to probe the effect of chloro substitution position (ortho, meta, para) on biological activity, 2-(3-chlorophenyl)pyrrolidine hydrochloride serves as the meta-chloro reference point within a systematic isomer panel [2]. The well-defined Hammett σmeta value (0.37) allows quantitative correlation of electronic effects with biological readouts, whereas the σortho value for the 2-chloro isomer is ill-defined, making the 3-chloro isomer the most interpretable member of the set for QSAR modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorophenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.